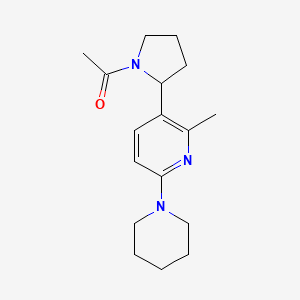
2-Cyclododecyl-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclododecyl-2-oxoacetic acid is an organic compound with the molecular formula C14H24O3 It is characterized by a cyclododecyl group attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclododecyl-2-oxoacetic acid typically involves the reaction of cyclododecanone with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclododecyl-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclododecylcarboxylic acid.
Reduction: Cyclododecyl-2-hydroxyacetic acid.
Substitution: Various substituted cyclododecyl derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclododecyl-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclododecyl-2-oxoacetic acid involves its interaction with various molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclododecyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
Glyoxylic acid: Similar in structure but lacks the cyclododecyl group.
Cyclohexyl-2-oxoacetic acid: Similar but with a smaller cyclohexyl group instead of cyclododecyl.
2-Oxoacetic acid: Lacks the cyclododecyl group entirely.
Uniqueness
2-Cyclododecyl-2-oxoacetic acid is unique due to its large cyclododecyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring bulky hydrophobic groups.
Properties
Molecular Formula |
C14H24O3 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-cyclododecyl-2-oxoacetic acid |
InChI |
InChI=1S/C14H24O3/c15-13(14(16)17)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,16,17) |
InChI Key |
CHLRTMOMTGDSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)



![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)


![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)


![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)



